molecular formula C12H10BrNO B3117461 2-Bromo-N-(2-naphthyl)acetamide CAS No. 22344-79-2

2-Bromo-N-(2-naphthyl)acetamide

Cat. No.: B3117461
CAS No.: 22344-79-2
M. Wt: 264.12 g/mol
InChI Key: NJRSLKCYZKFNNN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromo-N-(2-naphthyl)acetamide typically involves the bromination of N-(2-naphthyl)acetamide. One common method includes the reaction of N-(2-naphthyl)acetamide with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the acetamide group.

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis often involves similar bromination reactions with careful control of temperature and reaction time to optimize yield and purity.

Chemical Reactions Analysis

2-Bromo-N-(2-naphthyl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often facilitated by catalysts.

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-Bromo-N-(2-naphthyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-naphthyl)acetamide involves its interaction with specific molecular targets, often through the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications in the structure and function of the target molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

2-Bromo-N-(2-naphthyl)acetamide can be compared with other similar compounds such as:

    N-(2-Naphthyl)acetamide: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    2-Bromoacetamide: Contains a bromine atom but lacks the naphthyl ring, resulting in different chemical properties and applications.

    N-(2-Naphthyl)acetamide derivatives: Various derivatives with different substituents on the naphthyl ring or acetamide group, each with unique reactivity and applications.

The uniqueness of this compound lies in its combination of the bromine atom and the naphthyl ring, providing a balance of reactivity and stability that is valuable in both research and industrial applications .

Properties

IUPAC Name

2-bromo-N-naphthalen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRSLKCYZKFNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001299987
Record name 2-Bromo-N-2-naphthalenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22344-79-2
Record name 2-Bromo-N-2-naphthalenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22344-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-2-naphthalenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001299987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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